![molecular formula C8H5NO3 B055293 3-Methylbenzo[c]isoxazole-4,7-dione CAS No. 113396-56-8](/img/structure/B55293.png)
3-Methylbenzo[c]isoxazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbenzo[c]isoxazole-4,7-dione, also known as MBI, is a heterocyclic compound that has been the subject of scientific research due to its potential as a therapeutic agent. MBI is a member of the isoxazole family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of 3-Methylbenzo[c]isoxazole-4,7-dione is not fully understood, but it is thought to act through multiple pathways. 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Methylbenzo[c]isoxazole-4,7-dione can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting its potential as an antioxidant agent. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Methylbenzo[c]isoxazole-4,7-dione is its relatively simple synthesis method, which allows for large-scale production. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have low toxicity in vitro and in vivo, suggesting its potential as a safe therapeutic agent. However, one limitation of 3-Methylbenzo[c]isoxazole-4,7-dione is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
Future research on 3-Methylbenzo[c]isoxazole-4,7-dione could focus on its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies could investigate the potential of 3-Methylbenzo[c]isoxazole-4,7-dione as an anti-inflammatory and antioxidant agent for the treatment of various diseases, including cancer and cardiovascular disease. Finally, future research could focus on the development of novel 3-Methylbenzo[c]isoxazole-4,7-dione derivatives with improved solubility and efficacy.
Méthodes De Synthèse
3-Methylbenzo[c]isoxazole-4,7-dione can be synthesized through a multistep process starting from 2,4-dinitrophenol. The first step involves the reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol, which is then subjected to a cyclization reaction to form the isoxazole ring. The final step involves the introduction of a methyl group at the 3-position of the isoxazole ring using methyl iodide.
Applications De Recherche Scientifique
3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In vitro studies have demonstrated that 3-Methylbenzo[c]isoxazole-4,7-dione can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have neuroprotective effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
113396-56-8 |
|---|---|
Nom du produit |
3-Methylbenzo[c]isoxazole-4,7-dione |
Formule moléculaire |
C8H5NO3 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3 |
Clé InChI |
JVFYCZXPHOYKHC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
SMILES canonique |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
Synonymes |
2,1-Benzisoxazole-4,7-dione,3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




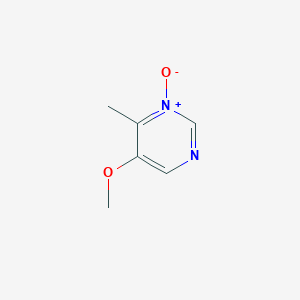
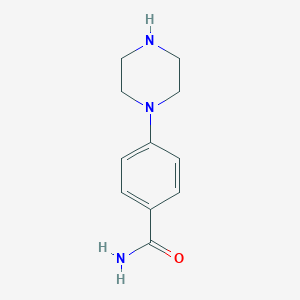
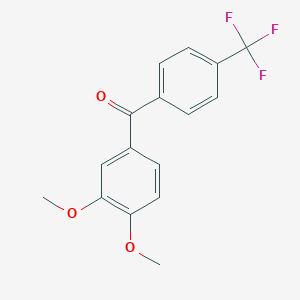
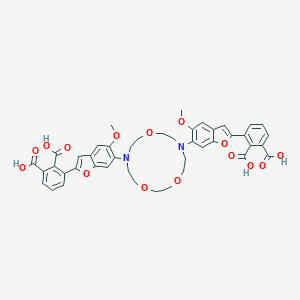
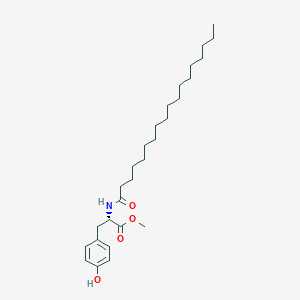

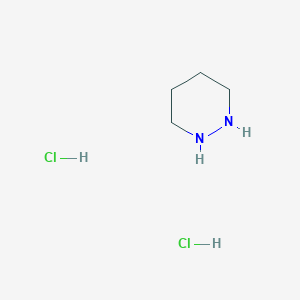
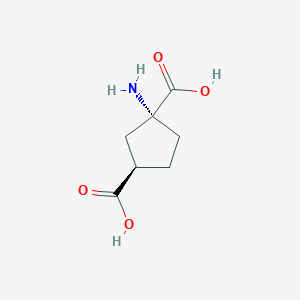
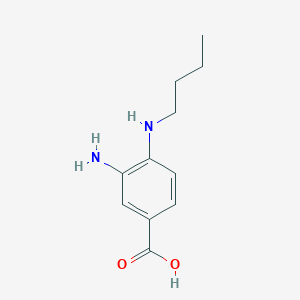
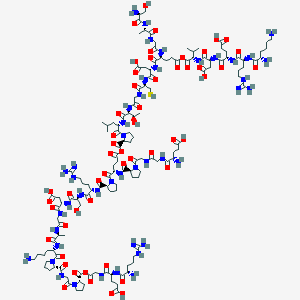
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
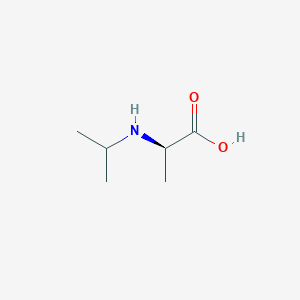
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)